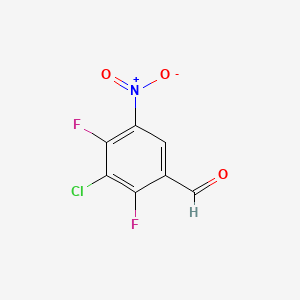
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2ClF2NO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, difluoro, and nitro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2,4-difluoro-3-chlorobenzaldehyde, followed by oxidation and other functional group transformations. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and nitro groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes or benzylamines.
Reduction: 3-Chloro-2,4-difluoro-5-aminobenzaldehyde.
Oxidation: 3-Chloro-2,4-difluoro-5-nitrobenzoic acid.
科学研究应用
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Chloro-2,4-difluoro-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage bacterial DNA or proteins .
相似化合物的比较
Similar Compounds
2,4-Difluoro-5-nitrobenzaldehyde: Similar structure but lacks the chloro substituent.
4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the difluoro substituents.
Uniqueness
3-Chloro-2,4-difluoro-5-nitrobenzaldehyde is unique due to the combination of chloro, difluoro, and nitro groups, which impart distinct chemical reactivity and potential biological activity. The presence of these substituents can influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C7H2ClF2NO3 |
|---|---|
分子量 |
221.54 g/mol |
IUPAC 名称 |
3-chloro-2,4-difluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2ClF2NO3/c8-5-6(9)3(2-12)1-4(7(5)10)11(13)14/h1-2H |
InChI 键 |
QLTGBPRAGAJINV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
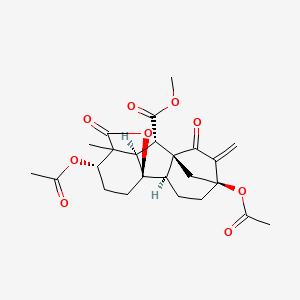
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)
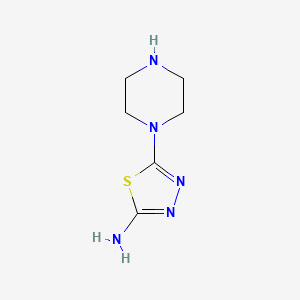
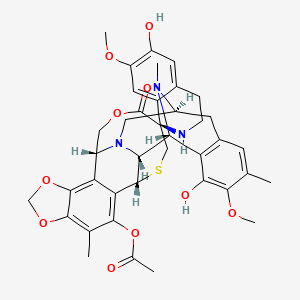

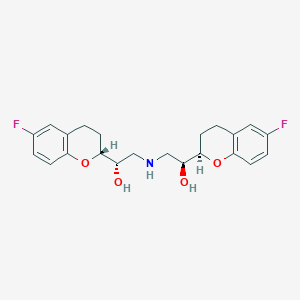
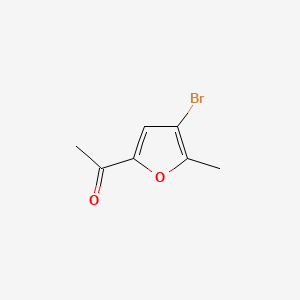

![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
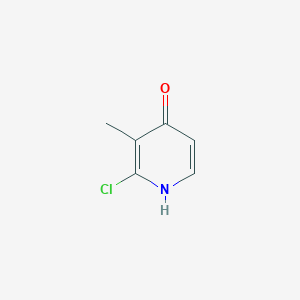
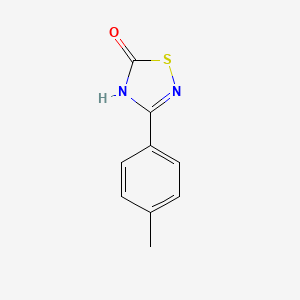
![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
